Cas no 1699241-99-0 (3-4-(difluoromethyl)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-4-(Difluoromethyl)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a fluorinated phenylalanine derivative featuring an Fmoc-protected amino group, making it a valuable intermediate in peptide synthesis. The difluoromethyl group enhances metabolic stability and bioavailability, while the Fmoc protection ensures compatibility with solid-phase peptide synthesis (SPPS) methodologies. This compound is particularly useful in medicinal chemistry and drug development, where its structural features facilitate the incorporation of fluorinated motifs into peptide backbones. Its high purity and well-defined reactivity profile make it suitable for applications requiring precise control over peptide sequence and functionality. The product is typically employed in research settings for the development of bioactive peptides and peptidomimetics.
3-4-(difluoromethyl)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
1699241-99-0 structure
Product name:3-4-(difluoromethyl)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:1699241-99-0
MF:C25H21F2NO4
MW:437.43535399437
MDL:MFCD30533772
CID:5612033
PubChem ID:103841366

3-4-(difluoromethyl)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL21837689
    • EN300-3442120
    • (2S)-3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid; Fmoc-Phe(CHF2)-OH
    • 3-[4-(difluoromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • Fmoc-Phe(4-CF2H)-OH
    • 1699241-99-0
    • 4-(Difluoromethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine
    • 3-4-(difluoromethyl)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • MDL: MFCD30533772
    • Inchi: 1S/C25H21F2NO4/c26-23(27)16-11-9-15(10-12-16)13-22(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-23H,13-14H2,(H,28,31)(H,29,30)
    • InChI Key: MKKRFWADPCHCFX-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)CC(C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F

Computed Properties

  • Exact Mass: 437.14386448g/mol
  • Monoisotopic Mass: 437.14386448g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 630
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 5.3

Experimental Properties

  • Density: 1.320±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 639.7±55.0 °C(Predicted)
  • pka: 3.70±0.10(Predicted)

3-4-(difluoromethyl)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3442120-1g
3-[4-(difluoromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1699241-99-0
1g
$2203.0 2023-09-03
Enamine
EN300-3442120-5.0g
3-[4-(difluoromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1699241-99-0 95.0%
5.0g
$6390.0 2025-03-18
Enamine
EN300-3442120-2.5g
3-[4-(difluoromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1699241-99-0 95.0%
2.5g
$4319.0 2025-03-18
Enamine
EN300-3442120-0.5g
3-[4-(difluoromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1699241-99-0 95.0%
0.5g
$2115.0 2025-03-18
Enamine
EN300-3442120-0.25g
3-[4-(difluoromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1699241-99-0 95.0%
0.25g
$2027.0 2025-03-18
Enamine
EN300-3442120-10g
3-[4-(difluoromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1699241-99-0
10g
$9474.0 2023-09-03
Enamine
EN300-3442120-0.1g
3-[4-(difluoromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1699241-99-0 95.0%
0.1g
$1939.0 2025-03-18
Enamine
EN300-3442120-1.0g
3-[4-(difluoromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1699241-99-0 95.0%
1.0g
$2203.0 2025-03-18
Enamine
EN300-3442120-10.0g
3-[4-(difluoromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1699241-99-0 95.0%
10.0g
$9474.0 2025-03-18
Enamine
EN300-3442120-0.05g
3-[4-(difluoromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1699241-99-0 95.0%
0.05g
$1851.0 2025-03-18

Additional information on 3-4-(difluoromethyl)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

3-4-(Difluoromethyl)Phenyl-2-{(9H-Fluoren-9-yl)Methoxycarbonyl}Amino)Propanoic Acid: A Comprehensive Overview

The compound with CAS No. 1699241-99-0, known as 3-4-(difluoromethyl)phenyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, materials science, and chemical synthesis. This compound is notable for its complex structure, which combines a difluoromethylphenyl group with a fluorenylmethoxycarbonyl (Fmoc) moiety, making it a versatile building block in modern organic chemistry.

The difluoromethylphenyl group in this compound contributes to its unique electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. Recent studies have highlighted the importance of such fluorinated aromatic systems in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the Fmoc group further enhances the molecule's utility, as it is widely used as a protecting group in peptide synthesis and other advanced chemical transformations.

Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound through a combination of palladium-catalyzed cross-coupling reactions and iterative protection/deprotection strategies. These methods have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications. The compound's stability under various reaction conditions has also been extensively studied, with findings published in leading journals such as *Angewandte Chemie* and *Journal of the American Chemical Society*.

In terms of its physical properties, 3-4-(difluoromethyl)phenyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid exhibits a high degree of solubility in polar solvents, which is advantageous for its use in solution-phase synthesis. Its melting point and thermal stability have been characterized using differential scanning calorimetry (DSC), providing critical data for its storage and handling under industrial conditions.

The applications of this compound are diverse and expanding rapidly. In the pharmaceutical industry, it serves as an intermediate in the synthesis of complex bioactive molecules, including potential anticancer agents and neuroprotective drugs. In materials science, its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been explored, offering new avenues for enantioselective catalysis.

Recent research has also focused on the environmental impact of this compound. Studies conducted by leading research institutions have assessed its biodegradability and ecotoxicity, ensuring that its use aligns with sustainable chemistry principles. These findings have been instrumental in shaping regulatory guidelines for its safe handling and disposal.

In conclusion, 3-4-(difluoromethyl)phenyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure, combined with cutting-edge synthetic techniques and applications across multiple disciplines, positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.

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